1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide
Description
This compound is a structurally complex methanesulfonamide derivative featuring a benzo[b][1,4]oxazepinone core substituted with a 2-chlorophenyl group and an isobutyl-dimethyl side chain. Such hybrid structures are often explored for their biological activity, particularly in modulating enzymes or receptors involved in inflammation or CNS disorders.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-15(2)12-25-19-10-9-17(11-20(19)29-14-22(3,4)21(25)26)24-30(27,28)13-16-7-5-6-8-18(16)23/h5-11,15,24H,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCHEIWXNWIXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide represents a novel class of sulfonamide derivatives with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action based on available literature.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure comprises a chlorophenyl group and a tetrahydrobenzo[b][1,4]oxazepin moiety that contribute to its biological activity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In a study conducted by Fayad et al. (2019), the compound was screened against multicellular spheroids to evaluate its anticancer effects. The results demonstrated that it inhibited tumor growth effectively in various cancer cell lines, suggesting its potential as an anticancer agent .
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| A549 (Lung) | 8.2 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12.0 | Disruption of microtubule dynamics |
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
The compound has also been evaluated for its inhibitory effects on PARP enzymes, which play a crucial role in DNA repair mechanisms. Studies have shown that it acts as a potent inhibitor of PARP-1, with an IC50 value significantly lower than many known inhibitors in clinical use . This inhibition leads to enhanced cytotoxicity in cancer cells deficient in DNA repair pathways.
Table 2: PARP Inhibitory Activity
| Compound | IC50 (µM) | Reference Standard |
|---|---|---|
| 1-(2-chlorophenyl)... | 0.079 | Olaparib (ABT-888) |
| Other Derivatives | >25 | Veliparib |
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from proliferating.
- DNA Damage Response Modulation : By inhibiting PARP activity, it compromises the DNA repair capability of cancer cells, leading to increased cell death.
Case Studies
A notable case study involved the application of this compound in combination therapy with traditional chemotherapeutics. The synergistic effects observed in preclinical models suggest that it could enhance the efficacy of existing treatments while potentially reducing side effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on sulfonamide-containing compounds with heterocyclic cores, emphasizing structural variations and their implications for physicochemical properties and biological activity.
Table 1: Key Structural and Functional Comparisons
*Note: LogP estimated via analogy to chlorophenyl-containing sulfonamides .
Structural Features and Physicochemical Properties
- Rigidity vs.
- Lipophilicity : The 2-chlorophenyl and isobutyl groups increase logP relative to simpler sulfonamides (e.g., sulfamethoxazole), suggesting enhanced membrane permeability but possible solubility challenges .
- Electronic Effects : The electron-withdrawing sulfonamide and chlorophenyl groups may stabilize charge-transfer interactions in biological systems, a feature shared with antimicrobial thiadiazin derivatives .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reaction Type | Conditions | Yield Range |
|---|---|---|---|
| 1 | Alkylation | KCO, DMF, 80°C | 60–70% |
| 2 | Sulfonamide Coupling | EtN, CHCl, RT | 50–65% |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–1.5 ppm). -NMR confirms carbonyl (C=O, δ ~170 ppm) and sulfonamide (SO, δ ~55 ppm) signals .
- Mass Spectrometry : HRMS validates the molecular ion peak (expected m/z: ~470–500 Da) and fragmentation patterns .
- Purity Assessment :
- HPLC : Use a gradient elution (acetonitrile/water + 0.1% TFA) to achieve >95% purity .
- Melting Point : Consistency in melting range (±2°C) indicates crystallinity and purity .
Advanced: How can computational modeling resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in enzyme inhibition or receptor binding data may arise from assay conditions (e.g., pH, co-factors) or conformational flexibility of the oxazepine ring. To address this:
- Molecular Dynamics (MD) Simulations : Simulate the compound’s interactions with biological targets (e.g., kinases, GPCRs) under varying pH and ionic conditions to identify stable binding modes .
- Docking Studies : Use AutoDock Vina to predict binding affinities to isoforms of cytochrome P450, explaining selectivity variations .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of the 2-chlorophenyl group on sulfonamide reactivity in enzymatic pockets .
Q. Table 2: Example Computational Parameters
| Parameter | Value | Relevance |
|---|---|---|
| Force Field | CHARMM36 | Protein-ligand interactions |
| Solvation Model | TIP3P | Hydration effects |
| Docking Scoring Function | Vina | Binding affinity ranking |
Advanced: How should researchers design experiments to analyze conflicting solubility and stability data?
Methodological Answer:
Contradictions in solubility (e.g., DMSO vs. aqueous buffers) and stability (hydrolysis under acidic conditions) require systematic testing:
- Solubility Profiling :
- Stability Studies :
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition :
- Kinase Assays : Use ADP-Glo™ to measure ATPase activity inhibition (IC determination) .
- Protease Assays : Fluorescent substrates (e.g., FITC-labeled) quantify inhibition of caspase-3 or MMP-9 .
- Cellular Uptake :
- Flow Cytometry : Track intracellular accumulation using a fluorescent derivative (e.g., BODIPY-labeled) .
Advanced: How can reaction mechanisms for key synthetic steps be validated?
Methodological Answer:
- Isotopic Labeling : Introduce during oxazepine ring formation to track oxygen incorporation via mass spectrometry .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps (e.g., C-N bond formation) .
- In Situ IR Spectroscopy : Monitor carbonyl (C=O) stretching frequencies during ring closure to confirm intermediate tautomerization .
Advanced: What statistical methods are recommended for optimizing reaction conditions?
Methodological Answer:
- Design of Experiments (DoE) :
- Multivariate Analysis : PCA identifies dominant factors affecting by-product formation (e.g., residual water content) .
Basic: How should researchers address discrepancies in reported melting points?
Methodological Answer:
Variations may stem from polymorphic forms or residual solvents. Standardize protocols:
- Recrystallization : Use a single solvent system (e.g., ethyl acetate/hexane) .
- DSC Analysis : Differential scanning calorimetry detects polymorph transitions (endothermic peaks) .
- Karl Fischer Titration : Quantify residual water (<0.1% w/w) to ensure consistency .
Advanced: What strategies mitigate challenges in scaling up synthesis?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonamide coupling) to improve heat dissipation and yield .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate concentrations in real time .
- By-Product Recycling : Isolate and reuse unreacted starting materials via column chromatography .
Advanced: How can researchers reconcile conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Mechanistic Profiling :
- RNA Sequencing : Compare gene expression in sensitive vs. resistant cell lines to identify resistance pathways (e.g., efflux pumps) .
- Metabolomics : LC-MS-based profiling detects differences in glutathione levels, which may modulate sulfonamide toxicity .
- 3D Spheroid Models : Test efficacy in physiologically relevant models to account for tumor microenvironment effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
